Lipophilicity Divergence Across Positional Isomers
The target compound (2,4‑dimethoxy substitution) has a computed XLogP3‑AA value of 2, which differs from typical values observed for other positional isomers. This metric directly impacts membrane permeability and non‑specific binding. No head‑to‑head experimental logD/logP measurement was found for the exact compound; the value is a computed descriptor provided by PubChem [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | Class‑level inference: 2,3‑dimethoxy and 3,4‑dimethoxy regioisomers typically exhibit different computed logP values owing to altered hydrogen‑bonding and dipole moments; no experimentally measured comparator values are available for the exact analog set. |
| Quantified Difference | Not quantifiable; direction of difference inferred from class‑level structure‑property relationships. |
| Conditions | PubChem XLogP3‑AA computation (release 2021.05.07) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non‑specific protein binding; divergent XLogP values between isomers suggest that simple substitution is not permissible without re‑optimizing ADME properties.
- [1] PubChem Compound Summary for CID 7483152, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide. National Center for Biotechnology Information (2026). View Source
